An inositol

Description

D-chiro-Inositol is under investigation in clinical trial NCT03201601 (Evaluation of the Mixture Myoinositol:D-chiro-inositol 3.6:1 in Women With Polycystic Ovary Syndrome).

Inositol has been reported in Camellia sinensis, Maclura pomifera, and other organisms with data available.

D-chiro-inositol is an inositol isomer, that may potentially be used to increase insulin sensitivity and improve reproductive function. Upon oral administration, D-chiro-inositol may increase insulin sensitivity, improve glucose tolerance, and affect reproductive hormones and functions, and may modulate certain neurotransmitters.

INOSITOL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

SCYLLITOL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

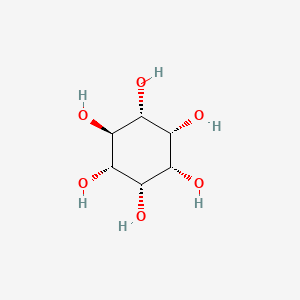

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Inositol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |

| Record name | (-)-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muco-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scyllitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiro-inositol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allo-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol [Nonspecific isomer] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scyllo-inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-chiro-Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muco-Inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1D-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epi-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muco-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1L-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | scyllo-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCYLLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPI-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The High-Energy Signal: A Technical Guide to Inositol Pyrophosphates in Metabolic Regulation

Executive Summary

Inositol pyrophosphates (PP-IPs), specifically 5-IP7 and 1,5-IP8, represent a frontier in cell signaling distinct from canonical kinase cascades. Characterized by "high-energy" phosphoanhydride bonds, these molecules function not merely as second messengers but as metabolic master regulators that directly couple cellular energy status (ATP levels) to signaling outputs.

This guide synthesizes the mechanistic roles of PP-IPs in insulin signaling and phosphate homeostasis, providing a validated technical framework for their detection and therapeutic targeting. It is designed for researchers moving beyond basic inositol phosphate profiling into functional metabolic drug development.

Part 1: The Biosynthetic Engine

The cellular pool of PP-IPs is maintained by a highly conserved kinase cascade. Unlike stable structural lipids, PP-IPs exhibit rapid turnover, making them sensitive sensors of metabolic flux.

The Kinase Cascade

The synthesis relies on the sequential phosphorylation of Inositol Hexakisphosphate (IP6).

-

IP6 Kinases (IP6Ks): These enzymes (isoforms IP6K1, 2, 3 in mammals) phosphorylate the 5-position of IP6 to generate 5-IP7 .[1][2][3] This is the rate-limiting step for most signaling events.

-

PPIP5 Kinases (PPIP5Ks): These bifunctional enzymes phosphorylate the 1-position of 5-IP7 to generate 1,5-IP8 , the most highly phosphorylated inositol species currently characterized in mammals.[2]

Visualization: The PP-IP Biosynthetic Pathway

The following diagram illustrates the enzymatic flow and the critical feedback loops involving ATP availability.

Figure 1: The stepwise phosphorylation of IP6 to IP7 and IP8. Note the dependence on ATP, establishing PP-IPs as direct sensors of cellular bioenergetics.

Part 2: Mechanisms of Action

PP-IPs function through two distinct, validated mechanisms. Understanding this duality is critical for interpreting phenotypic data in knockout models.

Allosteric Regulation (The "Binding" Mode)

PP-IPs bind to specific protein domains to alter conformation or localization.

-

Mechanism: 5-IP7 competes with PIP3 for the Pleckstrin Homology (PH) domain of Akt (Protein Kinase B) .

-

Outcome: High levels of 5-IP7 prevent Akt translocation to the plasma membrane, thereby inhibiting insulin signaling [1].[4] This is the foundational logic for targeting IP6K1 in Type 2 Diabetes.

Protein Pyrophosphorylation (The "Transfer" Mode)

Unique to PP-IPs is the non-enzymatic transfer of their high-energy beta-phosphate to target proteins.

-

Target: Pre-phosphorylated Serine residues (pSer) within acidic regions.

-

Reaction:

-

Significance: This post-translational modification (PTM) alters protein stability and interaction. For example, pyrophosphorylation of nucleolar proteins (e.g., Nopp140) regulates ribosomal RNA synthesis [2].

-

Experimental Note: This reaction is Mg2+ dependent and reversible, making it difficult to capture in standard lysates without specific phosphatase inhibitors (see Part 4).

Part 3: Metabolic Regulation & The Insulin Paradox

The role of IP6K1/5-IP7 in metabolism is tissue-specific, creating a "paradox" that drug developers must navigate.

The Beta-Cell vs. Peripheral Tissue Dichotomy

| Tissue | Physiological Role of 5-IP7 | Effect of IP6K1 Deletion (Low IP7) |

| Pancreatic | Promotes insulin exocytosis via interaction with exocytic machinery. | Reduced insulin secretion (Potential risk). |

| Adipose/Liver/Muscle | Inhibits Akt signaling; suppresses glycolysis; promotes fat accumulation. | Enhanced insulin sensitivity ; resistance to obesity; increased glycolysis. |

The Therapeutic Sweet Spot

Global IP6K1 knockout mice are lean and insulin-sensitive despite lower circulating insulin [3]. This suggests that the peripheral sensitization (removal of the Akt brake) outweighs the reduction in secretion.

-

Bioenergetics: In the absence of 5-IP7, cells shift toward increased glycolysis and mitochondrial respiration (the "Warburg effect" reversal), leading to higher ATP turnover and energy expenditure [4].

Part 4: Technical Workflow & Detection Protocols

Detecting PP-IPs is challenging due to their low abundance (<5% of inositol pool) and rapid hydrolysis. The following protocols replace the cumbersome radiolabeling methods with modern, accessible techniques.

Protocol A: PAGE-Based Detection (Routine Screening)

This method utilizes the high charge density of PP-IPs to resolve them on high-percentage polyacrylamide gels, visualized with DAPI or Toluidine Blue. It avoids radioactive

Reagents:

-

33% Polyacrylamide gel (Acrylamide:Bis 29:1).

-

Running Buffer: 1x TBE (Tris-Borate-EDTA).

-

Stain: 4',6-Diamidino-2-phenylindole (DAPI).

Step-by-Step:

-

Extraction: Lyse cells (1x10^6) in 1M Perchloric Acid (PCA) to quench enzymatic activity immediately.

-

Neutralization: Add 1M K2CO3 + 3mM EDTA. The EDTA is critical to chelate Mg2+ and prevent precipitation of IPPs with cell debris.

-

Electrophoresis: Load supernatant onto the 33% gel. Run at 400V at 4°C overnight. (Cooling is mandatory to prevent hydrolysis).

-

Staining: Incubate gel in DAPI (1 mg/mL) for 30 mins. No destaining required.

-

Imaging: UV transilluminator (excitation 360nm). 5-IP7 appears as a distinct band migrating slower than IP6.

Protocol B: HILIC-MS/MS (Quantification)

For absolute quantification, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry is the modern gold standard, replacing SAX-HPLC [6].

-

Column: Polymeric amide-based HILIC.

-

Mobile Phase: Acetonitrile/Ammonium Carbonate (pH 9). High pH is required to deprotonate the phosphate groups for optimal ionization.

-

Internal Standard: Isotopic IP6 (

-IP6) is essential for normalization.

Decision Workflow for Analysis

Figure 2: Selection logic for analytical methods. PAGE is recommended for initial drug screening; MS is required for pharmacokinetic (PK) studies.

Part 5: Therapeutic Implications

The IP6K pathway is a "druggable" target for metabolic diseases.

-

Target Profile: IP6K1 (Inositol Hexakisphosphate Kinase 1).[2][3][4][5]

-

Mechanism of Action: Inhibition of IP6K1 lowers 5-IP7 levels -> Disinhibits Akt -> Improves insulin sensitivity and energy expenditure.

-

Lead Compounds:

-

TNP: The historical prototype. Low potency (IC50 ~10µM) and poor selectivity.

-

LI-2242: A novel, highly selective IP6K inhibitor. Reverses diet-induced obesity and hepatic steatosis in mice without affecting bone density (a side effect seen in pan-IP6K inhibition) [7].

-

UNC7467: Improved solubility and potency over TNP.[6]

-

Safety Consideration: Complete ablation of all PP-IPs (IP6K1/2/3 triple knockout) is lethal. Therapeutic windows must target IP6K1 specifically or titrate dosage to maintain basal housekeeping functions (vesicle trafficking).

References

-

Chakraborty, A., et al. (2010). Inositol pyrophosphates inhibit Akt signaling, regulate insulin sensitivity and weight gain.[4] Cell, 143(6), 897-910. Link

-

Bhandari, R., et al. (2007). Protein pyrophosphorylation by inositol pyrophosphates is a posttranslational event.[7][8][9] Proceedings of the National Academy of Sciences, 104(44), 17317-17322. Link

-

Ghoshal, S., et al. (2016). IP6K1 targeting improves metabolic parameters in diet-induced obese mice.[2][10] Metabolism, 65(11), 1565-1578. Link

-

Szijgyarto, Z., et al. (2011). Influence of inositol pyrophosphates on cellular energy dynamics. Science, 334(6057), 802-805. Link

-

Losito, O., et al. (2009).[11] Inositol pyrophosphates and their unique metabolic complexity: analysis by gel electrophoresis. PLoS One, 4(5), e5580. Link[11]

-

Qiu, D., et al. (2020).[12] Quantitation of Inositol Phosphates by HPLC-ESI-MS. Methods in Molecular Biology, 2091, 31-37.[12] Link

-

Padmanabhan, U., et al. (2023). The IP6K Inhibitor LI-2242 Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice.[10] International Journal of Molecular Sciences, 24(10), 9037. Link

Sources

- 1. Inositol Pyrophosphates: Signaling Molecules with Pleiotropic Actions in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Body Ip6k1 Deletion Protects Mice from Age-Induced Weight Gain, Insulin Resistance and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inositol pyrophosphates inhibit Akt signaling, regulate insulin sensitivity and weight gain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Key Role of IP6K: A Novel Target for Anticancer Treatments? | MDPI [mdpi.com]

- 6. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Protein pyrophosphorylation by inositol phosphates [bonndoc.ulb.uni-bonn.de]

- 10. The IP6K Inhibitor LI-2242 Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice by Improving Cell Metabolism and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. figshare.com [figshare.com]

- 12. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Messengers: A Technical Guide to the Discovery and Characterization of Novel Inositol Polyphosphates

For distribution to: Researchers, scientists, and drug development professionals

Abstract

In the intricate signaling networks that govern cellular life, the inositol polyphosphates (IPs) and their highly energetic pyrophosphate counterparts (PP-IPs) have emerged as critical regulators of a vast array of physiological processes. From metabolic homeostasis to gene expression, these small, highly phosphorylated molecules act as dynamic messengers, translating extracellular cues and intracellular status into precise cellular responses. The discovery of novel IP and PP-IP isomers continues to unveil new layers of regulatory complexity, offering exciting opportunities for therapeutic intervention. This guide provides a comprehensive, in-depth technical framework for the discovery, identification, and functional characterization of these elusive signaling molecules. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the challenges inherent in this complex area of research.

The Inositol Polyphosphate Universe: A Primer

The journey of inositol polyphosphate signaling begins with the phosphorylation of myo-inositol, a six-carbon cyclitol. A cascade of specific kinases and phosphatases meticulously adds and removes phosphate groups, generating a diverse array of IP isomers. The pathway culminates in the synthesis of inositol hexakisphosphate (InsP6), the precursor for the even more enigmatic inositol pyrophosphates (InsP7 and InsP8), which are synthesized by the action of inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks). These PP-IPs contain high-energy phosphoanhydride bonds, positioning them as key players in cellular energy sensing and metabolic regulation.

The significance of this complex family of molecules lies in their ability to modulate protein function through several mechanisms. These include allosteric regulation, direct competition with other signaling molecules for protein binding domains, and a unique post-translational modification known as protein pyrophosphorylation. Understanding the precise roles of each novel IP and PP-IP requires a multi-faceted approach, combining robust analytical techniques with sophisticated biological assays.

Figure 1: Overview of the inositol polyphosphate signaling cascade.

The Hunt for Novelty: Discovery and Identification Strategies

The discovery of new inositol polyphosphates hinges on the ability to resolve and detect these molecules from complex biological matrices. Their high polarity, low abundance, and the existence of numerous isomers present significant analytical challenges. A robust discovery workflow integrates metabolic labeling with high-resolution separation and sensitive detection techniques.

Foundational Technique: Metabolic Radiolabeling with [3H]-myo-inositol

Metabolic labeling with tritiated myo-inositol remains a cornerstone for the discovery and analysis of IPs. This method offers exceptional sensitivity and allows for the tracking of inositol metabolism in living cells.

Rationale: By providing cells with [3H]-myo-inositol, the entire downstream cascade of inositol-containing molecules becomes radiolabeled. This allows for their detection even at very low concentrations, a critical advantage when searching for novel, low-abundance isomers. The use of a radiolabel circumvents the need for chromophores, which are absent in IPs.

Detailed Protocol: [3H]-myo-inositol Labeling and Extraction

-

Cell Culture: Grow cells in inositol-free medium for at least 24 hours prior to labeling to deplete endogenous inositol pools.

-

Labeling: Supplement the inositol-free medium with 37.5–200 µCi/mL of [3H]-myo-inositol. The optimal concentration and labeling time (typically 2-7 days) should be empirically determined for each cell line to achieve steady-state labeling.

-

Cell Lysis and Extraction:

-

Wash the labeled cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with 0.5 M perchloric acid (PCA) or trichloroacetic acid (TCA) on ice for 15-30 minutes. This step serves to precipitate proteins and macromolecules while keeping the soluble IPs in the supernatant.

-

For yeast, mechanical disruption using acid-washed glass beads is necessary to break the cell wall.

-

-

Neutralization and Clarification:

-

Neutralize the acid extract with a suitable buffer (e.g., 1 M potassium carbonate).

-

Centrifuge at high speed to pellet the precipitated salts and cellular debris.

-

-

Enrichment (Optional but Recommended): For samples with very low IP concentrations, an enrichment step using titanium dioxide (TiO2) beads can be employed. TiO2 has a high affinity for phosphate groups and can effectively concentrate IPs from dilute extracts.

High-Resolution Separation: The Power of HPLC

High-performance liquid chromatography (HPLC) is the gold standard for separating the complex mixture of IP isomers obtained from cell extracts. Strong anion exchange (SAX) chromatography is the most commonly used method, as it separates molecules based on their negative charge, which is directly related to the number of phosphate groups.

Rationale: The highly negatively charged nature of IPs at neutral or acidic pH allows for their strong retention on a positively charged SAX column. A salt gradient (typically ammonium phosphate) is then used to elute the IPs, with more highly phosphorylated species eluting at higher salt concentrations.

Detailed Protocol: SAX-HPLC for Inositol Polyphosphate Separation

-

HPLC System: A binary pump system capable of generating a precise gradient is required.

-

Column: A Partisphere SAX 4.6 x 125 mm column is a common choice.

-

Buffers:

-

Buffer A: 10 mM Ammonium Phosphate, pH 3.5

-

Buffer B: 1.7 M Ammonium Phosphate, pH 3.5

-

-

Gradient: A typical gradient profile is as follows:

-

0–2 min: 0% B

-

2–7 min: Linear gradient to 10% B

-

7–68 min: Linear gradient to 84% B

-

68–82 min: Linear gradient to 100% B

-

82–100 min: 100% B (column wash)

-

101–125 min: 0% B (column re-equilibration)

-

-

Flow Rate: 0.5 mL/min

-

Fraction Collection: Collect 1-minute fractions for subsequent scintillation counting.

Figure 2: Experimental workflow for the discovery of novel inositol polyphosphates using radiolabeling and HPLC.

Unambiguous Identification: The Role of Mass Spectrometry

While HPLC provides excellent separation, mass spectrometry (MS) is indispensable for the definitive identification and structural elucidation of novel inositol polyphosphates. Coupling HPLC with electrospray ionization (ESI)-MS allows for the determination of the mass-to-charge ratio (m/z) of each eluting peak, providing direct evidence of its phosphorylation state.

Rationale: ESI is a soft ionization technique that allows the highly charged and non-volatile IPs to be transferred into the gas phase as multiply charged ions. High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments, can provide accurate mass measurements, enabling the determination of the elemental composition and thus the number of phosphate groups. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions, providing information about the positions of the phosphate groups.

Methodological Considerations for LC-MS of Inositol Polyphosphates:

-

Sample Preparation: Removal of salts from the HPLC fractions is crucial to avoid ion suppression in the ESI source. This can be achieved by solid-phase extraction or by using volatile buffers in the HPLC mobile phase.

-

Ionization Mode: Negative ion mode ESI is typically used, as the phosphate groups readily lose protons to form negative ions.

-

Data Analysis: The identification of novel IPs involves comparing the accurate mass and fragmentation patterns with those of known standards and theoretical predictions.

| Inositol Polyphosphate | Number of Phosphate Groups | Theoretical Monoisotopic Mass (Da) |

| InsP3 | 3 | 419.9885 |

| InsP4 | 4 | 499.9554 |

| InsP5 | 5 | 579.9222 |

| InsP6 | 6 | 659.8891 |

| InsP7 (PP-IP) | 7 | 739.8559 |

| InsP8 (PP-IP) | 8 | 819.8228 |

Table 1: Theoretical masses of common inositol polyphosphates.

Functional Characterization: Unraveling Biological Roles

Once a novel inositol polyphosphate has been identified, the next critical step is to determine its biological function. This involves a combination of biochemical and cell-based assays.

Identifying Protein Targets: Affinity-Based Proteomics

A key approach to understanding the function of a novel IP is to identify its protein binding partners. Affinity chromatography coupled with mass spectrometry is a powerful tool for this purpose.

Rationale: By immobilizing a synthetic analog of the novel IP on a solid support (e.g., agarose beads), it can be used as "bait" to capture interacting proteins from a cell lysate. These captured proteins can then be eluted and identified by mass spectrometry-based proteomics.

Detailed Protocol: Affinity Chromatography for IP-Protein Interaction

-

Probe Synthesis: A synthetic analog of the novel IP containing a linker for conjugation to a solid support (e.g., biotin) is required. The synthesis of such probes is a specialized area of organic chemistry.

-

Immobilization: The biotinylated IP analog is incubated with streptavidin-conjugated agarose or magnetic beads to immobilize it.

-

Affinity Pulldown: The immobilized IP probe is incubated with a cell lysate to allow for the binding of interacting proteins.

-

Washing: The beads are washed extensively to remove non-specific binders.

-

Elution: The bound proteins are eluted, typically by boiling in SDS-PAGE sample buffer.

-

Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.

Probing Enzymatic Regulation: Kinase and Phosphatase Assays

Novel IPs are often substrates or regulators of the kinases and phosphatases that control inositol polyphosphate metabolism. In vitro enzyme assays are essential for characterizing these interactions.

Rationale: By incubating a purified kinase or phosphatase with the novel IP and a phosphate donor (e.g., ATP), one can determine if the novel IP is a substrate or an allosteric regulator of the enzyme. The activity can be monitored by measuring the production or consumption of ATP (for kinases) or the release of inorganic phosphate (for phosphatases).

Example Protocol: Malachite Green Assay for Inositol Phosphatase Activity

-

Reaction Setup: In a microplate, combine the purified phosphatase, the novel inositol polyphosphate substrate, and a reaction buffer.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stopping the Reaction: Stop the reaction by adding a quenching solution (e.g., an acidic solution).

-

Phosphate Detection: Add Malachite Green reagent, which forms a colored complex with free inorganic phosphate.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of phosphate released.

Figure 3: A logical workflow for the functional characterization of a newly discovered inositol polyphosphate.

The Future is Bright: Emerging Technologies and Perspectives

The field of inositol polyphosphate research is continually evolving, with new technologies promising to shed even more light on these fascinating molecules. The development of chemically stable, non-hydrolyzable IP analogs is enabling more robust biochemical and structural studies. Furthermore, advances in mass spectrometry, such as capillary electrophoresis-ESI-MS, are providing unprecedented sensitivity and resolution for the analysis of IP isomers. As we continue to refine our analytical toolkit and expand our understanding of the enzymes that govern IP metabolism, we can expect the discovery of many more novel inositol polyphosphates and the elucidation of their critical roles in health and disease. This knowledge will undoubtedly pave the way for the development of novel therapeutic strategies targeting the inositol polyphosphate signaling network.

References

-

Cestari, I., et al. (2019). Identification of Inositol Phosphate or Phosphoinositide Interacting Proteins by Affinity Chromatography Coupled to Western Blot or Mass Spectrometry. Journal of Visualized Experiments, (149), e59838. [Link]

-

Dutta, A., et al. (2020). Synthesis of non-hydrolyzable analogs of inositol polyphosphate 10. ResearchGate. [Link]

-

Gao, M., et al. (2026). Enzyme Assays for Phosphoinositide Kinases and Phosphatases and Inhibitor Screens. Methods in Molecular Biology, 2514, 19. [Link]

-

Shears, S. B. (2015). Intimate connections: Inositol pyrophosphates at the interface of metabolic regulation and cell signaling. Journal of Cell Science, 128(9), 1631-1641. [Link]

-

Wolosker, H., et al. (2020). Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC. Journal of Visualized Experiments, (150), e61421. [Link]

-

Cestari, I., et al. (2026). Enzyme Assays for Phosphoinositide Kinases and Phosphatases and Inhibitor Screens. Methods in Molecular Biology, 2514, 19. [Link]

-

Barker, C. J., et al. (2010). HPLC separation of inositol polyphosphates. Methods in Molecular Biology, 645, 21-46. [Link]

-

Bostic, H. E., et al. (2019). Phosphatidylinositol (3,4,5)-Trisphosphate Activity Probes for the Labeling and Proteomic Characterization of Protein Binding Partners. Biochemistry, 58(4), 327-336. [Link]

-

Qiu, D., et al. (2020). Analysis of inositol phosphate metabolism by capillary electrophoresis electrospray ionization mass spectrometry. Nature Communications, 11(1), 5489. [Link]

-

Odom, A. R., et al. (2020). Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells. Methods in Molecular Biology, 2091, 83-92. [Link]

- Cordeiro, C. D., et al. (2019). Mass spectrometry identification of inositol polyphosphates. (a). Negative ion electrospray mass spectrometry of inositol hexakisphosphate (IP6) and 5-diphosphoinositol-pentakisphosphate (5-IP7) separated by liquid chromatography from epimastigote extracts. Insets show chemical structure and LC chromatogram of 5-IP7. The structure of IP6 is shown in Figure S1. (b). Comparison of IP6 and 5-IP7 levels in epimastigote and amastigote extracts.

The Nuclear Phosphate Code: Inositol Phosphates as Regulators of Gene Expression

Executive Summary

For decades, inositol phosphates (IPs) were categorized merely as cytosolic second messengers (e.g., IP3 mobilizing calcium). This view is obsolete. High-order inositol phosphates—specifically IP6 (phytic acid) and the high-energy inositol pyrophosphates (IP7, IP8)—are now recognized as critical nuclear signaling hubs .

This guide details the mechanistic role of these molecules in gene expression, moving beyond simple signal transduction to their function as structural cofactors for chromatin remodelers and metabolic sensors that directly couple cellular energy status to transcriptional output.

Part 1: The Metabolic Landscape (Biosynthesis)

To understand the regulation, one must understand the origin. Nuclear signaling relies on the conversion of IP3 into highly phosphorylated forms.

The Inositol Phosphate Cascade

Unlike the lipid-bound phosphoinositides (PIPs) at the membrane, soluble IPs diffuse into the nucleus. The critical transition occurs when IP3 is phosphorylated by IPMK (Inositol Polyphosphate Multikinase) and IPPK (IP5 2-kinase) to form IP6.

-

IP6 (Inositol Hexakisphosphate): The stable structural scaffold.

-

IP7/IP8 (Inositol Pyrophosphates): Generated by IP6Ks (IP6 Kinases) and PPIP5Ks .[1] These contain high-energy phosphoanhydride bonds (similar to ATP) and act as "metabolic messengers."[1]

Visualization: The Nuclear IP Pathway

Figure 1: The conversion of cytosolic IP3 to nuclear regulators IP6 and IP7/8. Note the shift from signal transduction (IP3) to structural/metabolic regulation (IP6/7).

Part 2: IP6 as a Structural "Intermolecular Glue"

IP6 is not just a metabolite; it is a structural cofactor required for the integrity of protein complexes that regulate chromatin.

Activation of Class I Histone Deacetylases (HDACs)

Class I HDACs (HDAC1, HDAC2, HDAC3) are the primary erasers of histone acetylation marks, leading to gene silencing.

-

The Problem: Purified HDACs are catalytically inefficient. They require incorporation into large co-repressor complexes (e.g., SMRT, N-CoR) to function.

-

The IP6 Solution: Crystallographic studies revealed that IP6 binds at the interface between the HDAC enzyme and the co-repressor.

-

IP6 acts as an "intermolecular glue," stabilizing the complex.

-

Without IP6, the complex is unstable, and deacetylase activity is minimal.

-

Mechanism: The high negative charge density of IP6 interacts with basic residues in both the HDAC and the co-repressor, locking them into an active conformation [1].

-

mRNA Export (The Gle1-Dbp5 Axis)

Gene expression includes the export of mRNA to the cytoplasm.[2][3]

-

Mechanism: The DEAD-box helicase Dbp5 is responsible for pulling mRNA through the Nuclear Pore Complex (NPC).[2][3][4]

-

IP6 Role: Dbp5 activity is low until it binds to Gle1 . However, Gle1 cannot bind Dbp5 effectively without IP6 .

-

Causality: IP6 binds to Gle1, inducing a conformational change that allows Gle1 to activate Dbp5.[4] This triggers ATP hydrolysis and the directional transport of mRNA [2].

Part 3: Inositol Pyrophosphates (IP7) as Metabolic Sensors

While IP6 is structural, IP7 (5-PP-IP5) is dynamic. Its levels fluctuate with cellular ATP levels, making it a direct link between metabolism and gene expression.

The "Pyrophosphorylation" Mechanism

IP7 contains a high-energy phosphoanhydride bond.[1] It can transfer this beta-phosphate to serine residues on target proteins—a non-enzymatic post-translational modification called pyrophosphorylation .

-

Impact: This modification alters protein-protein interactions and localization, often mimicking or competing with standard phosphorylation.

Regulation of Phosphate Homeostasis (The Yeast PHO Pathway)

This is the best-characterized model of IP-mediated gene regulation.

-

State: Phosphate Starvation.

-

Mechanism:

-

Intracellular IP7 levels drop.

-

The Cyclin-CDK complex (Pho80-Pho85) becomes inactive.

-

The transcription factor Pho4 remains unphosphorylated.

-

Result: Pho4 enters the nucleus and activates phosphate-scavenging genes (e.g., PHO5).

-

-

State: Phosphate Abundance.[5][6]

-

IP7 levels rise.

-

IP7 binds to Pho81 (CDK inhibitor), causing a conformational change that activates the Pho80-Pho85 kinase.

-

Result: Pho4 is phosphorylated and exported from the nucleus, silencing the genes [3].

-

Visualization: The HDAC Activation Complex

Figure 2: IP6 acts as an allosteric stabilizer. It binds between the HDAC and the co-repressor, locking the complex into a catalytically active state.

Part 4: Experimental Methodologies

Studying nuclear IPs is challenging due to their rapid turnover and high charge. Standard lipid extraction methods (e.g., Bligh & Dyer) will fail to recover soluble IPs.

Protocol: Acid Extraction and Analysis

Objective: Extract soluble inositol phosphates while precipitating proteins and lipids.

| Step | Action | Mechanistic Rationale |

| 1. Lysis | Add 1M Perchloric Acid (HClO4) to cell pellet. | Instantly quenches enzymatic activity (kinases/phosphatases) and precipitates proteins. |

| 2. Homogenization | Vortex and incubate on ice (10 min). | Ensures complete release of soluble IPs from the nuclear matrix. |

| 3. Clarification | Centrifuge at 13,000 x g (4°C). | Pellets cellular debris; IPs remain in the acidic supernatant. |

| 4. Neutralization | Add K2CO3 + EDTA. | Neutralizes acid to pH 7.0. K+ reacts with ClO4- to form insoluble KClO4 precipitate. EDTA prevents IP precipitation by divalent cations (Mg2+, Ca2+). |

| 5. Analysis | Method A: SAX-HPLC Use a Partisphere SAX column with an Ammonium Phosphate gradient.Method B: TiO2-PAGE Mix with TiO2 beads, elute, and run on 35% PAGE. | SAX-HPLC: Gold standard for resolving isomers.PAGE: High-throughput visualization of IP6 vs. IP7/IP8 bands (Toluidine Blue staining). |

Visualization: Analytical Workflow

Figure 3: Decision tree for IP extraction and analysis. Acid extraction is mandatory to prevent degradation.

Part 5: Therapeutic Implications

The enzymes regulating these pathways are emerging as drug targets.[7]

-

IP6K Inhibitors (TNP): Targeting IP6K1/2 reduces IP7 levels.

-

Application: Metabolic diseases (obesity/diabetes) and lifespan extension. Reducing IP7 mimics a low-energy state, enhancing mitochondrial efficiency.

-

-

Cancer: High levels of IPMK and IP6Ks are often observed in aggressive tumors.

References

-

Watson, P. J., et al. (2012). Structural basis for the activation of class I histone deacetylases.

-

[Link]

-

-

Alcázar-Román, A. R., et al. (2006). Inositol hexakisphosphate and Gle1 activate the DEAD-box protein Dbp5 for nuclear mRNA export.[12] Nature Cell Biology, 8, 711–716.

-

[Link]

-

-

Lee, Y. S., et al. (2007). Inositol pyrophosphate interacts with a cyclin-CDK complex to regulate phosphate homeostasis. Science, 316(5832), 1721-1725.

-

[Link]

-

-

Wilson, M. S. C., et al. (2013). Inositol pyrophosphates: signaling molecules with pleiotropic actions in mammals.[10] Nature Reviews Molecular Cell Biology, 14, 529–541.

-

[Link]

-

-

Losito, O., et al. (2009). Inositol pyrophosphates and their unique metabolic complexity: analysis by gel electrophoresis. PLoS One, 4(5), e5580.

-

[Link]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nup42 and IP6 coordinate Gle1 stimulation of Dbp5/DDX19B for mRNA export in yeast and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dbp5, Gle1-IP6 and Nup159: A working model for mRNP export - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the activation mechanism of class I HDAC complexes by inositol phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inositol phosphate multikinase dependent transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gle1 functions during mRNA export in an oligomeric complex that is altered in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mRNA export factor Gle1 and inositol hexakisphosphate differentially regulate specific stages of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation [frontiersin.org]

High-Resolution Quantification of Inositol Phosphates via HPAEC with Metal-Dye Detection

Executive Summary

Inositol phosphates (IPs) are critical eukaryotic signaling molecules regulating calcium release (IP

While radiolabeling (

Part 1: Scientific Principles

1.1 The Detection Challenge

Inositol phosphates are "stealth" molecules in chromatography. They possess no conjugated double bonds for UV detection and are non-volatile, complicating standard Mass Spectrometry (requires ion-pairing reagents).

1.2 The Solution: Metal-Dye Detection (MDD)

The MDD system acts as a post-column chemical sensor.[5][6][7] It relies on a colorimetric displacement reaction:

-

The Reagent: A transition metal (Yttrium, Y

) is complexed with a metallochromic dye (PAR, 4-(2-pyridylazo)resorcinol).[8] This complex is red/orange and has a high absorbance at 520–550 nm. -

The Displacement: When an Inositol Phosphate (IP

) elutes from the column, it acts as a superior chelator. It strips the Y -

The Signal: The release of free PAR reduces the absorbance. Therefore, IPs appear as negative peaks (inverse absorbance) proportional to their phosphate content and concentration.

Reaction Stoichiometry:

Part 2: Experimental Workflow & Visualization

2.1 The HPAEC-MDD System Setup